2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC0917431
InChI: InChI=1S/C22H22N4OS/c1-25(2)26-18-10-16(14-6-4-3-5-7-14)11-19(27)21(18)20(15-8-9-28-13-15)17(12-23)22(26)24/h3-9,13,16,20H,10-11,24H2,1-2H3
SMILES: CN(C)N1C2=C(C(C(=C1N)C#N)C3=CSC=C3)C(=O)CC(C2)C4=CC=CC=C4
Molecular Formula: C22H22N4OS
Molecular Weight: 390.5 g/mol

2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

CAS No.:

Cat. No.: VC0917431

Molecular Formula: C22H22N4OS

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile -

Specification

Molecular Formula C22H22N4OS
Molecular Weight 390.5 g/mol
IUPAC Name 2-amino-1-(dimethylamino)-5-oxo-7-phenyl-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Standard InChI InChI=1S/C22H22N4OS/c1-25(2)26-18-10-16(14-6-4-3-5-7-14)11-19(27)21(18)20(15-8-9-28-13-15)17(12-23)22(26)24/h3-9,13,16,20H,10-11,24H2,1-2H3
Standard InChI Key GVIBZHDXBZPZJY-UHFFFAOYSA-N
SMILES CN(C)N1C2=C(C(C(=C1N)C#N)C3=CSC=C3)C(=O)CC(C2)C4=CC=CC=C4
Canonical SMILES CN(C)N1C2=C(C(C(=C1N)C#N)C3=CSC=C3)C(=O)CC(C2)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator